![molecular formula C11H21NO2 B2508260 Tert-butyl 2-[(2R)-piperidin-2-YL]acetate CAS No. 1202040-37-6](/img/structure/B2508260.png)
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research as a building block for the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(2R)-piperidin-2-YL]acetate is not well understood. However, it is believed to act as a precursor for the synthesis of bioactive molecules that exert their effects through various mechanisms, including inhibition of enzymes, modulation of neurotransmitter release, and interaction with receptors.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate does not have any known biochemical or physiological effects on its own. However, the bioactive molecules synthesized using this compound have been shown to have a wide range of effects, including inhibition of enzymes, modulation of neurotransmitter release, and interaction with receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 2-[(2R)-piperidin-2-YL]acetate in lab experiments include its ease of synthesis, availability, and versatility as a building block for the synthesis of various bioactive molecules. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential applications.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl 2-[(2R)-piperidin-2-YL]acetate. One potential direction is the synthesis of novel bioactive molecules with improved potency and selectivity. Another direction is the investigation of the mechanism of action of the bioactive molecules synthesized using this compound. Additionally, the potential therapeutic applications of these molecules in the treatment of various diseases, such as Alzheimer's disease and epilepsy, warrant further investigation.
Synthesemethoden
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate can be synthesized using a variety of methods, including the reaction of tert-butyl acetoacetate with piperidine and subsequent acetylation of the resulting product. Another method involves the reaction of tert-butyl 2-bromoacetate with piperidine followed by deprotection of the resulting product. The synthesis of tert-butyl 2-[(2R)-piperidin-2-YL]acetate is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is widely used in scientific research as a building block for the synthesis of various bioactive molecules. It has been used in the synthesis of potent inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Tert-butyl 2-[(2R)-piperidin-2-YL]acetate has also been used in the synthesis of compounds with anticonvulsant and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2R)-piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXMXIQSCEXQG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

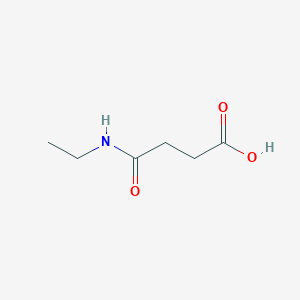
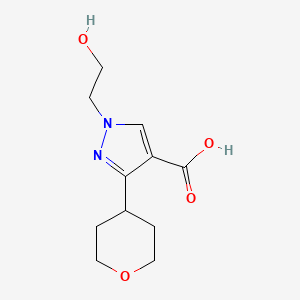
![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)

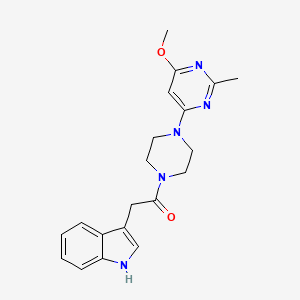



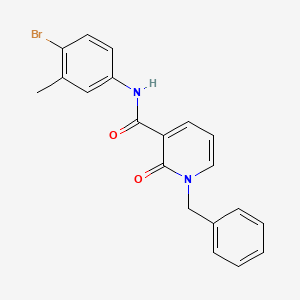
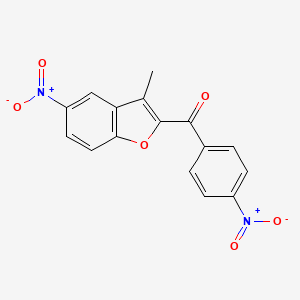
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)